3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one
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Overview
Description
3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound features a propyl chain substituted with a m-tolyloxy group at the third position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Propyl Chain: The propyl chain can be introduced via an alkylation reaction using a suitable propyl halide.
Attachment of the m-Tolyloxy Group: The m-tolyloxy group can be attached through an etherification reaction using m-cresol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the propyl chain.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzothiazole ring or the propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3-m-Tolyloxy-propyl)-piperazine: This compound features a piperazine ring instead of a benzothiazole ring.
3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one: This compound has an indolin-2-one core with similar substituents.
Uniqueness
3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one is unique due to its specific combination of a benzothiazole ring with a m-tolyloxy-propyl substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[3-(3-methylphenoxy)propyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-13-6-4-7-14(12-13)20-11-5-10-18-15-8-2-3-9-16(15)21-17(18)19/h2-4,6-9,12H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZFSBURVDWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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